molecular formula C9H17NO2 B15262729 1-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]ethan-1-ol

1-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]ethan-1-ol

Cat. No.: B15262729
M. Wt: 171.24 g/mol
InChI Key: MBRZTIIHWLLZMH-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)-7-oxabicyclo[221]heptan-2-yl]ethan-1-ol is a bicyclic compound featuring an oxabicycloheptane core This compound is notable for its unique structure, which includes an aminomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]ethan-1-ol typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve scaling up the palladium-catalyzed reaction, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or aminomethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]ethan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Shares the oxabicycloheptane core but lacks the aminomethyl and hydroxyl groups.

    2-Azabicyclo[2.2.1]heptane: Contains a nitrogen atom in the bicyclic structure, offering different chemical properties and reactivity.

    Bicyclo[2.1.1]hexane: A smaller bicyclic compound with distinct structural and chemical characteristics.

Uniqueness: 1-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]ethan-1-ol is unique due to the presence of both aminomethyl and hydroxyl groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-[2-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]ethanol

InChI

InChI=1S/C9H17NO2/c1-6(11)9(5-10)4-7-2-3-8(9)12-7/h6-8,11H,2-5,10H2,1H3

InChI Key

MBRZTIIHWLLZMH-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC2CCC1O2)CN)O

Origin of Product

United States

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